Welcome to the BenchChem Online Store!
molecular formula C8H10O B8523777 3-Methylbicyclo[3.2.0]hept-3-en-6-one

3-Methylbicyclo[3.2.0]hept-3-en-6-one

Cat. No. B8523777
M. Wt: 122.16 g/mol
InChI Key: BKPALQKPBQXYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09162971B2

Procedure details

(2E)-4-Methylhepta-2,6-dienoic acid (67.74 g) obtained by the method described above was dissolved in N,N-dimethylacetamide (210 mL) under a nitrogen atmosphere. To the solution, acetic anhydride (91 mL, 0.96 mol) and triethylamine (67 mL, 0.48 mol) were added. The reaction mixture was warmed and stirred at 115 to 120° C. for 6 hours. The reaction mixture was cooled to room temperature, and n-hexane (360 mL) and water (540 mL) were added thereto to separate an organic layer. The aqueous layer was subjected to two extractions with hexane (each with 180 mL), and all the organic layers were combined and then washed with a 5% aqueous sodium bicarbonate solution (90 mL) and water (90 mL) in this order. The obtained organic layer was concentrated under reduced pressure, and the residue was distilled (74-76° C., approximately 25 mmHg) to obtain the title compound (39.09 g, colorless oil substance) (overall yield from 1,1-bis(allyloxy)propane: 54%).
Quantity
91 mL
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step Two
Name
Quantity
540 mL
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[CH2:8](N(CC)CC)C.C[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].O>CN(C)C(=O)C>[CH3:8][C:19]1[CH2:18][CH:17]2[CH:6]([CH:20]=1)[C:5](=[O:7])[CH2:16]2

Inputs

Step One
Name
Quantity
91 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
67 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
360 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
540 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
210 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
117.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at 115 to 120° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
to separate an organic layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was subjected to two extractions with hexane (each with 180 mL), and all the organic layers
WASH
Type
WASH
Details
washed with a 5% aqueous sodium bicarbonate solution (90 mL) and water (90 mL) in this order
CONCENTRATION
Type
CONCENTRATION
Details
The obtained organic layer was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled (74-76° C., approximately 25 mmHg)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC=1CC2CC(C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 39.09 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.